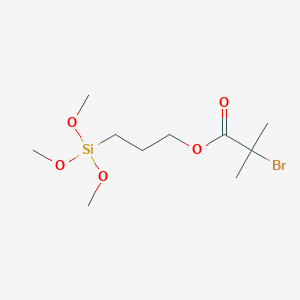

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

Description

BenchChem offers high-quality 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

314021-97-1 |

|---|---|

Molecular Formula |

C10H20BrO5Si- |

Molecular Weight |

328.25 g/mol |

IUPAC Name |

2-bromo-2-methyl-6-trimethoxysilylhexanoate |

InChI |

InChI=1S/C10H21BrO5Si/c1-10(11,9(12)13)7-5-6-8-17(14-2,15-3)16-4/h5-8H2,1-4H3,(H,12,13)/p-1 |

InChI Key |

VRQIHPDFVNOGJU-UHFFFAOYSA-M |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

Introduction

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is a bifunctional molecule of significant interest in materials science and bioconjugation. Its structure uniquely combines a tertiary alkyl bromide, a common initiator for atom transfer radical polymerization (ATRP), with a trimethoxysilyl group, which is reactive towards hydroxylated surfaces, enabling the covalent attachment to substrates like silica and glass. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its handling, reactivity, and application. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes computed data, information on structurally related compounds, and established chemical principles to provide a robust technical profile.

The primary compound discussed in this guide is identified as trimethoxysilyl 2-bromo-2-methylhexanoate on platforms such as PubChem.[1]

Molecular Structure and Key Functional Groups

The chemical structure of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate dictates its physical and chemical properties. It possesses two key functional groups: the α-bromo ester and the trimethoxysilyl group.

Caption: Reactivity pathways of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate.

Experimental Protocols for Physical Property Determination

For novel compounds where experimental data is not available, the following standard laboratory procedures can be employed to determine key physical properties.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Methodology:

-

A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.

-

The thermometer and capillary tube are immersed in a heating bath (e.g., silicone oil).

-

The temperature is slowly increased until a continuous stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer.

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, and its mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

A refractometer is used to measure the refractive index of a liquid.

Methodology:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Conclusion

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is a promising molecule for advanced materials and surface science applications. While experimentally determined physical properties are not widely available, this guide provides a detailed overview based on computed data and the known characteristics of its constituent functional groups. The provided methodologies for experimental determination will aid researchers in characterizing this and other novel compounds. A thorough understanding of its physical properties, particularly its reactivity with water, is essential for its successful application in research and development.

References

-

Chemcasts. (n.d.). Thermophysical Properties of trimethoxysilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17215, Trimethoxysilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16744149, 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6327428, Trimethoxysilyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87398306, Trimethoxysilyl 2-bromo-2-methylhexanoate. Retrieved from [Link]

-

PISIQ. (n.d.). Propyltrimethoxysilane. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

Fiveable. (2025). Alpha-Brominated Ester Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Gelest, Inc. (2015). (3-TRIMETHOXYSILYL)PROPYL 2-BROMO-2- METHYLPROPIONATE Safety Data Sheet. Retrieved from [Link]

-

Chem21Labs. (2019). Student Lab Guide Physical Properties: Identification of a Pure Liquid. Retrieved from [Link]

-

University of Palestine. (n.d.). PHYSICAL PROPERTIES OF LIQUIDS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

-

YouTube. (2015). Video 2-1, Experiment 2: Physical and Chemical Properties of Liquid Compounds. Retrieved from [Link]

-

CENGAGE. (n.d.). Experiment 2 - Using Physical Properties to Identify an Unknown Liquid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate: A Key ATRP Initiator for Surface Modification

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, a bifunctional molecule of significant interest in materials science and polymer chemistry. Its structure uniquely combines a tertiary alkyl bromide, which serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), and a trimethoxysilyl group, enabling covalent attachment to silica-based substrates and other hydroxyl-bearing surfaces. This dual functionality makes it an invaluable tool for the "grafting-from" approach to surface modification, allowing for the growth of well-defined polymer brushes on various materials.

The synthetic strategy outlined herein is a robust two-step process designed for efficiency and high yield. The route commences with the platinum-catalyzed hydrosilylation of a commercially available unsaturated alcohol, followed by an esterification reaction to introduce the ATRP initiating moiety. This approach is favored over alternatives due to its selectivity and the mild conditions employed, which are compatible with the functional groups present in the intermediate and final products.

Overall Synthetic Scheme

The synthesis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is achieved through a two-step reaction sequence starting from 5-hexen-1-ol.

-

Hydrosilylation of 5-hexen-1-ol: The terminal alkene of 5-hexen-1-ol is reacted with trimethoxysilane in the presence of a platinum catalyst, typically Karstedt's catalyst, to yield 6-(trimethoxysilyl)hexan-1-ol. This reaction is highly selective for the terminal double bond, leaving the hydroxyl group intact.

-

Esterification of 6-(trimethoxysilyl)hexan-1-ol: The intermediate alcohol is then esterified with 2-bromo-2-methylpropionyl bromide in the presence of a base, such as triethylamine, to afford the final product, 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate.

Experimental Protocols

Step 1: Synthesis of 6-(trimethoxysilyl)hexan-1-ol

This procedure details the platinum-catalyzed hydrosilylation of 5-hexen-1-ol with trimethoxysilane. The reaction should be carried out under an inert atmosphere to prevent side reactions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-hexen-1-ol | 100.16 | 10.0 g | 99.8 mmol |

| Trimethoxysilane | 122.22 | 14.6 g | 119.8 mmol |

| Karstedt's Catalyst | ~6000 | 100 µL | ~0.002 mmol |

| Anhydrous Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add 5-hexen-1-ol (10.0 g, 99.8 mmol) and anhydrous toluene (100 mL).

-

Purge the flask with argon for 15 minutes.

-

Add Karstedt's catalyst (100 µL) to the stirred solution.

-

Slowly add trimethoxysilane (14.6 g, 119.8 mmol) dropwise to the reaction mixture at room temperature over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the toluene.

-

The crude product is then purified by vacuum distillation to yield 6-(trimethoxysilyl)hexan-1-ol as a colorless oil.

Step 2: Synthesis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

This procedure describes the esterification of 6-(trimethoxysilyl)hexan-1-ol with 2-bromo-2-methylpropionyl bromide. The reaction should be performed in an anhydrous solvent and under an inert atmosphere.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-(trimethoxysilyl)hexan-1-ol | 222.38 | 10.0 g | 44.9 mmol |

| 2-bromo-2-methylpropionyl bromide | 229.90 | 11.3 g | 49.4 mmol |

| Triethylamine | 101.19 | 5.5 g | 54.4 mmol |

| Anhydrous Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum, add 6-(trimethoxysilyl)hexan-1-ol (10.0 g, 44.9 mmol) and anhydrous DCM (100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (5.5 g, 54.4 mmol) to the solution.

-

In the dropping funnel, dissolve 2-bromo-2-methylpropionyl bromide (11.3 g, 49.4 mmol) in anhydrous DCM (50 mL).

-

Add the acid bromide solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, the reaction mixture is quenched by the addition of 50 mL of deionized water.

-

The organic layer is separated and washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a colorless oil.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Safety Considerations

-

Trimethoxysilane: Flammable and reacts with water to produce methanol. Handle in a well-ventilated fume hood.

-

Karstedt's Catalyst: Handle with care, as platinum compounds can be sensitizers.

-

2-bromo-2-methylpropionyl bromide: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Triethylamine: Flammable and has a strong odor. Handle in a fume hood.

-

Dichloromethane: A suspected carcinogen. Handle in a fume hood.

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate. This bifunctional ATRP initiator is a valuable tool for researchers in polymer chemistry and materials science, enabling the creation of well-defined polymer-grafted surfaces with a wide range of potential applications, from biocompatible coatings to responsive materials. The provided step-by-step protocols, when followed with the appropriate safety precautions, should allow for the successful synthesis of this important compound.

An In-depth Technical Guide to Silane-Functionalized Bromoesters for Surface Modification and Polymer Synthesis

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

The core utility of these molecules lies in their dual reactivity. The trimethoxysilyl group provides a mechanism for covalent attachment to hydroxyl-rich inorganic surfaces such as silica, glass, and metal oxides.[1] Concurrently, the 2-bromo-2-methyl ester moiety serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the growth of well-defined polymer chains from a surface. This dual functionality makes these compounds ideal for creating organic-inorganic hybrid materials with precisely engineered properties.

Part 1: The Target Molecule: 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

While a dedicated CAS number for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is not found, its chemical identity is catalogued in the PubChem database under the Compound ID (CID) 87398306.[3]

Chemical Structure and Computed Properties

The IUPAC name for this compound is trimethoxysilyl 2-bromo-2-methylhexanoate.[3] Its structure combines a six-carbon hexanoate backbone with a bromine and a methyl group at the alpha position, and a trimethoxysilyl group at the terminus.

Below is a table summarizing the computationally predicted properties of this molecule.[3]

| Property | Value |

| Molecular Formula | C10H21BrO5Si |

| Molecular Weight | 329.26 g/mol |

| Exact Mass | 328.03416 Da |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 54 Ų |

Postulated Synthetic Pathway

For researchers interested in synthesizing this specific hexanoate derivative, a logical approach would involve a two-step process: first, the synthesis of a suitable precursor, 6-hydroxy-2-bromo-2-methylhexanoate, followed by its reaction with a trimethoxysilane. A plausible synthetic route is outlined below.

Diagram 1: Postulated Synthesis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

A postulated two-step synthesis for the target hexanoate compound.

Part 2: A Technical Guide to 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS: 314021-97-1)

This section provides a detailed guide to the commercially available and well-characterized analogue, 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 314021-97-1 | [1][2] |

| Molecular Formula | C10H21BrO5Si | [2] |

| Molecular Weight | 329.26 g/mol | [2] |

| Physical State | Liquid | [2] |

| Color | Colorless | [2] |

| Purity | >96.0% (GC) | [2] |

| Refractive Index | 1.26 | [2] |

| Moisture Sensitivity | Yes | [2] |

Synthesis and Mechanism

The synthesis of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is typically achieved through the esterification of 2-bromo-2-methylpropanoic acid with 3-(trimethoxysilyl)propan-1-ol.[1] This reaction is generally carried out under an inert atmosphere to prevent premature hydrolysis of the trimethoxysilyl group.[1]

Diagram 2: Synthesis of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate

Esterification reaction for the synthesis of the propanoate analogue.

Experimental Protocol: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

The primary application of this compound is in surface modification. The following is a generalized protocol for grafting polymer brushes from a silicon wafer surface.

Step 1: Substrate Preparation and Silanization

-

Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

-

Dry the wafers under a stream of nitrogen.

-

Activate the surface by oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate surface hydroxyl groups. Extreme caution is advised when handling piranha solution.

-

Immediately immerse the activated wafers in a 2% (v/v) solution of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate in anhydrous toluene.

-

Allow the reaction to proceed for 12-16 hours at room temperature under an inert atmosphere.

-

Rinse the wafers with toluene and then sonicate in toluene to remove any physisorbed silane.

-

Dry the functionalized wafers under nitrogen.

Step 2: Grafting of Polymer Brushes via SI-ATRP

-

In a Schlenk flask, dissolve the desired monomer (e.g., methyl methacrylate) and a ligand (e.g., bipyridine) in a suitable solvent (e.g., anisole).

-

Deoxygenate the solution by several freeze-pump-thaw cycles.

-

Introduce the ATRP catalyst, typically a copper(I) halide such as Cu(I)Br, under a positive pressure of an inert gas.

-

Place the initiator-functionalized silicon wafers into the reaction mixture.

-

Carry out the polymerization at a controlled temperature (e.g., 60-90 °C) for a specified time to achieve the desired polymer brush length.

-

Quench the reaction by exposing the mixture to air.

-

Remove the wafers and sonicate them in a good solvent for the polymer (e.g., tetrahydrofuran) to remove any non-grafted polymer.

-

Dry the polymer-grafted wafers.

Diagram 3: Workflow for Surface-Initiated ATRP

A step-by-step workflow for modifying a silicon surface using SI-ATRP.

Applications in Research and Development

The versatility of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate has led to its use in a variety of advanced applications:

-

Biocatalyst Stabilization : This compound has been used to immobilize enzymes, such as Candida antarctica Lipase B, onto polymer brushes. This enhances the thermal stability and reusability of the enzymes.[1]

-

Hybrid Materials for Tissue Engineering : It serves as a precursor for creating hybrid organic-inorganic scaffolds, which are of interest in bone tissue engineering due to their ability to form crosslinked networks.[1]

-

Surface Functionalization : The ability to graft a wide range of polymers allows for the precise control of surface properties, such as hydrophobicity, biocompatibility, and anti-fouling characteristics.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Based on available safety data sheets for similar compounds, the following should be considered:

-

Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.

-

Precautions : Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture.

While the initially requested compound, 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, is not a widely documented chemical, its structural features point to its potential utility as a surface modification agent and ATRP initiator. By examining its close and commercially available analogue, 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, we gain significant insight into the synthesis, handling, and application of this important class of bifunctional silanes. The methodologies and principles discussed in this guide provide a solid foundation for researchers and drug development professionals looking to harness the power of surface-initiated polymerization to create advanced materials with tailored functionalities.

References

- 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate | 314021-97-1 | Benchchem. (n.d.).

- Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. (n.d.). Organic Syntheses.

- 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate, 1G - T3845-1G. (n.d.). Lab Pro Inc.

- Trimethoxysilyl 2-bromo-2-methylhexanoate. (n.d.). PubChem.

- 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate | 880339-31-1. (n.d.). BLD Pharm.

- 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate. (n.d.). Doron Scientific.

- Methyl 2-bromohexanoate CAS:5445-19-2 - Properties, Applications, and Manufacturers. (n.d.).

- Synthesis of methyl 6-bromo-hexanoate. (n.d.). PrepChem.com.

- Exploring Methyl 2-Bromohexanoate: Properties, Synthesis, and Applications. (n.d.).

- Methyl (R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate. (n.d.). BLD Pharm.

- Methyl 6-bromohexanoate | 14273-90-6. (n.d.). ChemicalBook.

- 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate | 314021-97-1. (n.d.). TCI Chemicals.

- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (n.d.). ResearchGate.

- Methyl 2-bromohexanoate, ≥99.0% (GC). (n.d.). Sigma-Aldrich.

Sources

A Technical Guide to the Spectral Analysis of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate: Predicted NMR and FTIR Data for Researchers

This technical guide provides an in-depth analysis of the predicted spectral data for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, a specialized organosilane likely utilized as an initiator in Atom Transfer Radical Polymerization (ATRP).[1][2][3][4] Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral characteristics, grounded in established spectroscopic principles and data from analogous structures.

Introduction to 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is a bifunctional molecule featuring a tertiary alkyl bromide and a trimethoxysilyl group. The alkyl bromide moiety is a well-known initiating group for ATRP, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[1][4][5] The trimethoxysilyl group provides a reactive site for covalent attachment to surfaces, particularly silica-based materials, or for the formation of cross-linked networks through hydrolysis and condensation. This dual functionality makes it a valuable compound for surface modification and the creation of hybrid organic-inorganic materials. Accurate spectral characterization is paramount for verifying the synthesis and purity of this initiator.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate are detailed below, based on the analysis of similar chemical environments in related compounds.[6][7][8][9][10][11][12][13]

Predicted ¹H NMR Spectrum (in CDCl₃)

The expected proton NMR spectrum would exhibit distinct signals for the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.58 | Singlet | 9H | Si(OCH ₃)₃ | The nine equivalent protons of the three methoxy groups on the silicon atom are expected to appear as a sharp singlet. This chemical shift is characteristic of methoxysilanes. |

| ~1.95 | Singlet | 6H | C(Br)(CH ₃)₂ | The six equivalent protons of the two methyl groups attached to the carbon bearing the bromine atom will appear as a singlet. The electronegativity of the adjacent bromine and carbonyl group will cause a downfield shift.[6][8] |

| ~1.80 - 1.90 | Multiplet | 2H | -C(O)CH ₂- | These protons are alpha to the carbonyl group and will be shifted downfield. |

| ~1.40 - 1.60 | Multiplet | 4H | -CH₂-CH ₂-CH ₂-CH₂-Si | The protons on the central part of the alkyl chain are expected to have overlapping signals in this region. |

| ~0.60 - 0.70 | Multiplet | 2H | -CH₂-CH₂ -Si | The protons on the carbon adjacent to the silicon atom will be the most upfield of the methylene groups. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | The carbonyl carbon of the ester group is expected to be significantly downfield. |

| ~65 | C (Br)(CH₃)₂ | The quaternary carbon attached to the bromine atom will be deshielded.[9] |

| ~51 | Si(OC H₃)₃ | The carbons of the methoxy groups on the silicon atom have a characteristic chemical shift in this region. |

| ~35 | -C(O)C H₂- | The carbon alpha to the carbonyl group will be shifted downfield. |

| ~32 | C(Br)(C H₃)₂ | The carbons of the two methyl groups attached to the carbon with the bromine atom.[9] |

| ~29 | -CH₂-C H₂-CH₂- | One of the central methylene carbons in the alkyl chain. |

| ~24 | -C H₂-CH₂-Si | The methylene carbon beta to the silicon atom. |

| ~9 | -CH₂-C H₂-Si | The carbon atom directly bonded to the silicon atom will be the most upfield of the sp³ carbons in the chain. |

Predicted FTIR Spectral Data

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The predicted characteristic vibrational frequencies for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate are summarized below.[14][15][16][17][18][19][20]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 2975 - 2860 | C-H stretch | Alkyl (CH₃, CH₂) | These absorptions are characteristic of sp³ C-H bonds.[15] |

| ~1735 | C=O stretch | Ester | A strong, sharp absorption band is expected for the carbonyl group of the hexanoate ester.[21] |

| 1260 - 1200 | C-O stretch | Ester | The C-O single bond stretch of the ester will appear in this region. |

| 1190, 1080 | Si-O-C stretch | Trimethoxysilyl | Strong and characteristic absorptions for the Si-O-C linkages are expected in this region.[16][21] |

| 840 - 790 | Si-C stretch | Alkylsilyl | The stretching vibration of the silicon-carbon bond. |

| 750 - 500 | C-Br stretch | Alkyl bromide | A weak to medium absorption in the fingerprint region is characteristic of the carbon-bromine bond.[15] |

Experimental Protocols

To obtain experimental data for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

Visualizing Molecular Structure and Key Data

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate.

Caption: Workflow for spectral analysis and structural elucidation.

Conclusion

This technical guide provides a comprehensive prediction of the NMR and FTIR spectral data for 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate. While experimental verification is always the gold standard, these predicted spectra, based on established chemical principles and data from analogous compounds, offer a robust framework for researchers working with this and similar ATRP initiators. The detailed analysis of expected chemical shifts and vibrational frequencies will aid in the identification and characterization of this important bifunctional molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]

- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-2-methylpropane(507-19-7) 1H NMR [m.chemicalbook.com]

- 9. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-methylhexanoic acid(4536-23-6) 1H NMR [m.chemicalbook.com]

- 13. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum [chemicalbook.com]

- 14. Infrared spectra of the germyl and silyl anions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 15. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. gelest.com [gelest.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-BROMO-2-METHYLBUTANE(507-36-8) IR Spectrum [chemicalbook.com]

- 19. 2-Bromo-2-methylpropane(507-19-7) IR Spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils [redalyc.org]

The Hydrolysis Mechanism of Trimethoxysilyl Groups: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The trimethoxysilyl group is a cornerstone of bioconjugation, surface modification, and the formulation of advanced drug delivery systems. Its versatility stems from a fundamental chemical transformation: hydrolysis followed by condensation. This process allows for the covalent linkage of organic molecules to inorganic substrates, the formation of cross-linked polymer networks, and the creation of organic-inorganic hybrid materials. A deep understanding of the underlying hydrolysis mechanism is not merely academic; it is critical for controlling reaction kinetics, ensuring product stability, and optimizing the performance of silylated compounds in therapeutic and diagnostic applications.

This guide provides an in-depth exploration of the hydrolysis of the trimethoxysilyl group. We will dissect the reaction pathways under both acidic and basic conditions, quantify the influence of key experimental parameters, and provide actionable protocols for monitoring this pivotal reaction.

Core Principles: A Two-Step Transformation

The conversion of a trimethoxysilyl-functionalized molecule into a stable, covalently bound entity is a sequential process involving two primary reactions: hydrolysis and condensation.[1]

-

Hydrolysis: The initial and rate-determining step is the hydrolysis of the methoxy groups (–OCH₃) attached to the silicon atom.[1] In this reaction, a water molecule cleaves the silicon-oxygen-carbon (Si–O–C) bond, replacing the methoxy group with a hydroxyl group (–OH), thereby forming a silanol and releasing methanol as a byproduct.[1][2] This is a stepwise process, with the three methoxy groups being replaced sequentially to form mono-, di-, and ultimately a fully hydrolyzed silanetriol species.[1]

-

Condensation: The newly formed silanol groups are highly reactive and readily undergo condensation to form stable siloxane bridges (Si–O–Si).[1][2] This polymerization step is responsible for the formation of a durable inorganic network. Condensation can proceed via two pathways: a water-producing condensation between two silanol groups, or an alcohol-producing condensation between a silanol group and a residual methoxy group.[3]

The Decisive Role of pH: Navigating Reaction Pathways

The pH of the reaction medium is the most critical factor governing the rates of both hydrolysis and condensation.[4][5] The kinetics are slowest at a neutral pH and are significantly accelerated under both acidic and basic conditions.[4][6] However, the relative rates of hydrolysis and condensation differ substantially between acidic and basic environments, a feature that can be leveraged to control the final product.

Acid-Catalyzed Hydrolysis: A Proton-Assisted Pathway

Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of the oxygen atom in an alkoxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[7][8] A key characteristic of acid-catalyzed hydrolysis is that its rate is significantly faster than the subsequent condensation reaction.[9][10] This differential allows for the accumulation of stable silanol intermediates in the reaction mixture.[10] The hydrolysis rate of methoxy groups is generally 6-10 times faster than that of ethoxy groups under acidic conditions.[11]

Reaction Pathway: Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of a trimethoxysilyl group.

Base-Catalyzed Hydrolysis: A Direct Attack Mechanism

In basic conditions (pH > 7), the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the silicon atom.[7][12] This mechanism forms a pentacoordinate intermediate which then rearranges to expel a methoxide ion.[12] A crucial distinction from the acid-catalyzed pathway is that under basic conditions, the condensation reaction is significantly faster than hydrolysis.[9] This leads to the rapid formation of larger, more condensed silicate structures.

Reaction Pathway: Base-Catalyzed Hydrolysis

Caption: Base-catalyzed hydrolysis of a trimethoxysilyl group.

Quantitative Insights: The Impact of pH on Reaction Rates

The profound effect of pH on the hydrolysis and condensation rates is a critical consideration in experimental design. The following table summarizes the general trends observed for trimethoxysilyl groups.

| pH Condition | Hydrolysis Rate | Condensation Rate | Predominant Species | References |

| Acidic (pH 2-4) | Very Fast | Slow | Monomeric and dimeric silanols | [5][9][13] |

| Weakly Acidic (pH 4-6) | Moderate | Moderate | Oligomeric siloxanes | [5][14] |

| Neutral (pH ~7) | Very Slow | Slow | Stable, unhydrolyzed silane | [4][6] |

| Basic (pH > 8) | Fast | Very Fast | Highly cross-linked polysiloxanes | [4][5][9] |

Experimental Protocol: Monitoring Hydrolysis via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and accessible technique for monitoring the progress of silane hydrolysis in real-time. The disappearance of vibrational bands associated with the Si-O-C linkage and the appearance of bands corresponding to Si-OH and Si-O-Si bonds provide a direct measure of the reaction's progress.[5][15]

Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of a trimethoxysilyl-containing compound over time.

Materials:

-

Trimethoxysilyl-functionalized compound of interest

-

Deionized water

-

pH adjustment solutions (e.g., dilute acetic acid or ammonium hydroxide)

-

Appropriate solvent (if required for solubility)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Reaction vessel and magnetic stirrer

Methodology:

-

Baseline Spectrum: Record a background spectrum on the clean, dry ATR crystal.

-

Initial Spectrum: Record a spectrum of the neat, unhydrolyzed trimethoxysilyl compound. Key vibrational bands to note are the Si-O-C stretching vibrations, typically found in the 1070-1190 cm⁻¹ region.[15][16]

-

Reaction Initiation: In the reaction vessel, prepare the hydrolysis solution by combining the trimethoxysilyl compound, water, and any necessary solvent. Adjust the pH to the desired value.

-

Time-Course Monitoring:

-

At regular intervals (e.g., every 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Apply the aliquot to the ATR crystal and record the FTIR spectrum.

-

-

Data Analysis:

-

Observe the decrease in the intensity of the Si-O-C absorbance peaks over time.

-

Concurrently, monitor the appearance and growth of a broad absorbance band in the 3200-3700 cm⁻¹ region, corresponding to the O-H stretching of the newly formed silanol groups (Si-OH).[5]

-

Look for the emergence of a band around 937 cm⁻¹, which can be assigned to the Si-OH bond.[16]

-

The formation of siloxane (Si-O-Si) bonds from condensation can be observed by the appearance of a new band in the 1000-1130 cm⁻¹ region.[5][16]

-

Workflow: FTIR Monitoring of Hydrolysis

Caption: Experimental workflow for monitoring silane hydrolysis using FTIR.

Conclusion

The hydrolysis of the trimethoxysilyl group is a nuanced yet controllable process that is fundamental to its wide-ranging applications in scientific research and drug development. By understanding the distinct mechanisms of acid and base catalysis and the profound influence of pH on reaction kinetics, researchers can precisely tailor the outcomes of silylation reactions. The ability to form stable silanol intermediates under acidic conditions or rapidly generate cross-linked networks in basic environments provides a versatile toolkit for material design and bioconjugation. Analytical techniques such as FTIR spectroscopy offer a direct window into these transformations, enabling the optimization and validation of protocols for achieving desired molecular architectures and functionalities.

References

-

Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. (n.d.). Wiley Online Library. Retrieved December 30, 2025, from [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. Retrieved December 30, 2025, from [Link]

-

Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (n.d.). Taylor & Francis. Retrieved December 30, 2025, from [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2010). Brill. Retrieved December 30, 2025, from [Link]

-

Silanol. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

-

Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2018). MDPI. Retrieved December 30, 2025, from [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (1988). Elsevier. Retrieved December 30, 2025, from [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest. Retrieved December 30, 2025, from [Link]

-

What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.). Co-Formula. Retrieved December 30, 2025, from [Link]

- Hydrolysis of alkoxysilanes. (1983). Google Patents.

-

Conventional condensation reactions between silanols or silanolates with halosilanes for the formation of siloxane bonds. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. (2021). ResearchGate. Retrieved December 30, 2025, from [Link]

-

What is the Uses of Silanol: A Comprehensive Guide. (n.d.). Changfu Chemical. Retrieved December 30, 2025, from [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2007). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. (2012). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. (2000). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (2012). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). PubMed Central. Retrieved December 30, 2025, from [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2011). ResearchGate. Retrieved December 30, 2025, from [Link]

-

PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. (n.d.). Publikationen der UdS. Retrieved December 30, 2025, from [Link]

-

Trimethoxysilane. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

-

Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. (2007). ResearchGate. Retrieved December 30, 2025, from [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Retrieved December 30, 2025, from [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2017). Elsevier. Retrieved December 30, 2025, from [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2017). ResearchGate. Retrieved December 30, 2025, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Silanol - Wikipedia [en.wikipedia.org]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 16. researchgate.net [researchgate.net]

Solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate in Organic Solvents

Disclaimer: This document provides a predictive analysis of the solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate based on its molecular structure and the known properties of similar compounds. As of the latest update, specific experimental solubility data for this compound is not publicly available. The information herein is intended to guide researchers in solvent selection and to provide a robust framework for experimental solubility determination.

Introduction

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is a bifunctional organosilane molecule of significant interest in materials science and synthetic chemistry. Its structure combines a reactive trimethoxysilyl group, capable of forming covalent bonds with inorganic substrates, and an α-bromo ester moiety, which can serve as an initiator for atom transfer radical polymerization (ATRP) or as a site for nucleophilic substitution. This dual functionality makes it a valuable compound for surface modification, the synthesis of organic-inorganic hybrid materials, and the creation of polymer brushes.

Optimizing the use of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate in any application—be it a surface coating formulation, a polymerization reaction, or a purification process—hinges on a thorough understanding of its solubility in various organic solvents. The choice of solvent dictates not only the dissolution of the compound but also its reactivity, stability, and the morphology of the resulting materials. This guide provides a detailed analysis of the predicted solubility of this compound and presents a standardized protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

To predict the solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, we must first analyze its molecular structure and the contribution of each functional group to its overall polarity and intermolecular interactions.

-

Molecular Formula: C₁₀H₂₁BrO₅Si

-

Molecular Weight: 329.26 g/mol

-

Key Functional Groups:

-

Trimethoxysilyl Group (-Si(OCH₃)₃): This is a polar and highly reactive group. The silicon-oxygen bonds are susceptible to hydrolysis in the presence of water or other protic solvents, forming silanol (-Si-OH) intermediates that can then condense. In aprotic media, this group contributes to the molecule's polarity.

-

Hexanoate Alkyl Chain (-(CH₂)₄-): This C4 alkyl chain is a significant nonpolar segment of the molecule. Its length suggests that it will interact favorably with nonpolar solvents through London dispersion forces.

-

Ester Group (-C(=O)O-): The ester linkage is polar and can act as a hydrogen bond acceptor. It contributes to solubility in polar aprotic and, to some extent, polar protic solvents.

-

α-Bromo-α-methyl Moiety (-C(Br)(CH₃)-): The carbon-bromine bond is polar, creating a dipole moment. This feature enhances solubility in solvents with moderate to high polarity.

-

The overall character of the molecule is amphiphilic, with a polar, reactive silyl head and a moderately nonpolar alkyl bromide tail. This structure suggests a broad, but nuanced, solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its behavior in different solvent classes.[1][2]

Predicted Solubility Profile

Based on the structural analysis, the solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate can be predicted across a range of common organic solvents. A structurally similar compound, 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, is reported to be miscible in polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile, lending confidence to these predictions.[3]

Nonpolar Solvents

-

Examples: Hexane, Toluene, Cyclohexane

-

Predicted Solubility: Soluble.

-

Rationale: The dominant nonpolar hexanoate chain will interact favorably with nonpolar solvents through van der Waals forces.[4][5] While the polar groups may be less well-solvated, the energy required to break the intermolecular forces within the solute and solvent is likely to be compensated by the formation of new solute-solvent interactions.

Polar Aprotic Solvents

-

Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF)

-

Predicted Solubility: Soluble to Freely Soluble.

-

Rationale: This class of solvents offers the best balance for solvating the entire molecule. Their permanent dipoles can interact effectively with the polar ester, C-Br, and trimethoxysilyl groups.[3] At the same time, their organic nature allows for favorable interactions with the alkyl chain.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol, Water

-

Predicted Solubility:

-

Alcohols (Methanol, Ethanol): Sparingly Soluble to Soluble, but Reactive .

-

Water: Insoluble and Reactive .

-

-

Rationale: The trimethoxysilyl group is highly susceptible to hydrolysis in the presence of protic solvents like alcohols and water. This reaction is often catalyzed by trace amounts of acid or base. While the molecule may appear to dissolve, it is likely undergoing a chemical transformation to form silanols and their condensation products (siloxanes). The long nonpolar alkyl chain significantly limits its solubility in water.[4]

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Notes |

| Nonpolar | Hexane, Toluene, Cyclohexane | Soluble | Driven by London dispersion forces interacting with the alkyl chain. |

| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate, Acetone, Acetonitrile | Freely Soluble | Offers a good balance of interactions for both polar and nonpolar segments of the molecule. Considered the most suitable class of solvents for dissolution without reaction. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble (Reactive) | The trimethoxysilyl group is prone to hydrolysis/solvolysis, leading to chemical instability of the solute. |

| Aqueous | Water | Insoluble (Reactive) | The large nonpolar component prevents dissolution, and the trimethoxysilyl group will readily hydrolyze at the interface. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6][7]

Objective

To determine the equilibrium solubility of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate (high purity)

-

Anhydrous organic solvents of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

A validated analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) with an internal standard).

Step-by-Step Methodology

-

Preparation of a Supersaturated Mixture:

-

Add an excess amount of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate to a pre-weighed glass vial. The goal is to have undissolved solid remaining at equilibrium.

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture at a constant, moderate speed for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the minimum time required to reach a plateau in concentration.[6] For most organic systems, 24-48 hours is a reasonable starting point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

To ensure complete removal of suspended solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).[7]

-

-

Sample Collection and Preparation:

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered sample to a known volume using the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using the pre-validated analytical method (e.g., GC, HPLC, or NMR).

-

Prepare a series of calibration standards of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate in the same solvent to create a calibration curve.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Diagram 2: Solute-Solvent Interactions

Caption: Predicted interactions between the solute and solvent classes.

Conclusion

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is predicted to be a versatile compound with good solubility in a wide range of common nonpolar and polar aprotic organic solvents. Its solubility is governed by the interplay between its nonpolar alkyl chain and its multiple polar functional groups. The most suitable solvents for creating stable solutions are polar aprotic solvents like THF, dichloromethane, and ethyl acetate. Conversely, the use of polar protic solvents such as alcohols and water should be approached with caution, as they are likely to induce hydrolysis of the reactive trimethoxysilyl group, compromising the chemical integrity of the compound. For all critical applications, the predictive guidance provided in this document should be supplemented with empirical data generated using a standardized protocol, such as the shake-flask method detailed herein.

References

[3] Benchchem. (n.d.). 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate | 314021-97-1. Retrieved from

[8] TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

[9] Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

[10] Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

[1] Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

[2] Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

[11] Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]

[12] Sarthaks eConnect. (2018, April 30). Answer the following: (i) Haloalkanes easily dissolve in organic solvents, why?. Retrieved from [Link]

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

[13] GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

Sources

- 1. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 2. teachy.ai [teachy.ai]

- 3. tutorchase.com [tutorchase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sarthaks.com [sarthaks.com]

- 6. who.int [who.int]

- 7. govinfo.gov [govinfo.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. EXPERIMENT 8 [aris.gusc.lv]

- 10. studylib.net [studylib.net]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. csub.edu [csub.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

Introduction: A Molecule of Dichotomous Functionality

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is a bifunctional molecule of significant interest in materials science and surface chemistry. Its structure uniquely combines a tertiary alkyl bromide, a classic initiator for Atom Transfer Radical Polymerization (ATRP), with a trimethoxysilyl group, a robust anchoring moiety for siliceous surfaces. This duality allows for the growth of polymer brushes from surfaces like glass and silicon wafers, creating tailored interfaces for applications ranging from biocompatible coatings and drug delivery systems to advanced sensor technologies.

The successful implementation of this compound, particularly in surface-initiated polymerization (SIP-ATRP), is critically dependent on its thermal stability. Polymerization reactions are often conducted at elevated temperatures to achieve optimal reaction rates and polymer characteristics. However, premature thermal degradation of the initiator can lead to uncontrolled initiation, poor polymerization control, and ultimately, failure to produce the desired surface modification. This guide provides a comprehensive technical overview of the thermal stability of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, outlining potential degradation pathways and presenting rigorous methodologies for its assessment.

Molecular Structure and Potential Thermal Degradation Pathways

To understand the thermal stability of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate, it is essential to analyze its constituent functional groups and identify the bonds most susceptible to cleavage at elevated temperatures.

The molecule consists of three key regions:

-

The Initiator Headgroup: A 2-bromo-2-methylpropionate derivative, where the Carbon-Bromine (C-Br) bond is the weakest covalent bond, designed to be homolytically cleaved under catalytic conditions.

-

The Alkyl Spacer: A hexanoate chain that provides flexibility and spatial separation between the initiator and the anchor.

-

The Anchoring Group: A trimethoxysilyl group, which can hydrolyze and form strong siloxane (Si-O-Si) bonds with hydroxylated surfaces.

Thermal degradation can occur through several pathways:

-

Homolytic Cleavage of the C-Br Bond: While desired in the presence of a catalyst, spontaneous thermal cleavage can occur at high enough temperatures, generating a tertiary radical and a bromine radical. This is often the primary decomposition pathway for ATRP initiators.[1]

-

Ester Pyrolysis: Though generally requiring high temperatures, the ester linkage can undergo elimination reactions, particularly if adjacent carbons have abstractable protons.

-

Decomposition of the Trimethoxysilyl Group: The Si-O and C-O bonds within the trimethoxysilyl group can be subject to thermal stress. Furthermore, in the presence of trace moisture, this group can hydrolyze to form silanols and methanol.[2] While hydrolysis is not strictly a thermal degradation pathway, the presence of resultant silanols can influence subsequent thermal behavior.

-

Dehydrobromination: Alkyl bromides can undergo elimination of hydrogen bromide (HBr) at elevated temperatures to form an alkene.[3]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} caption { label="Potential thermal degradation pathways for the molecule."; fontsize=10; fontname="Helvetica"; } enddot

Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is required for a thorough evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining decomposition temperatures.[4]

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min. Expertise & Experience: An inert atmosphere is crucial to isolate thermal decomposition from oxidative degradation, which involves different mechanisms.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%). This is a critical parameter for defining the upper limit of the material's thermal stability.[5]

-

The resulting curve provides a thermal fingerprint of the material.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, which can be endothermic or exothermic.[6]

Experimental Protocol:

-

Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Trustworthiness: A hermetically sealed pan is essential to prevent volatilization of the sample or its decomposition products, which would interfere with the heat flow measurement.

-

Instrument Setup:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to a temperature just below the anticipated Tonset from TGA at 10 °C/min to remove thermal history.

-

Cool to 25 °C at 10 °C/min.

-

Heat again at 10 °C/min to a temperature beyond the decomposition point. The second heating run provides data on the material's intrinsic properties.[5]

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic or exothermic peaks. A sharp, exothermic peak following melting is often indicative of decomposition. The onset temperature of this exotherm provides information on the thermal stability limit.[7]

-

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} caption { label="Workflow for comprehensive thermal stability assessment."; fontsize=10; fontname="Helvetica"; } enddot

Isothermal Aging and Product Analysis

Principle: This method provides real-world insight by holding the compound at a specific elevated temperature for an extended period, followed by analysis to detect subtle degradation not immediately apparent in dynamic tests like TGA/DSC.

Experimental Protocol:

-

Aging: Place a known quantity of the compound in a sealed vial under an inert atmosphere (e.g., argon). Heat in an oven at a temperature below the TGA Tonset (e.g., 150 °C) for a set duration (e.g., 24 hours).

-

Analysis: After cooling, analyze the aged sample alongside an un-aged control using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify changes in the chemical structure, such as the appearance of new peaks corresponding to degradation products (e.g., alkenes from HBr elimination).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile decomposition products.[8] The sample can be analyzed directly or after derivatization.

-

Data Interpretation and Expected Results

The combination of these techniques provides a comprehensive picture of the material's thermal behavior.

| Analytical Technique | Parameter Measured | Typical Expected Result for a Stable Initiator | Indication of Instability |

| TGA | Td5% (Onset of Mass Loss) | > 200 °C | Significant mass loss below 180 °C. |

| DSC | Texo (Decomposition Exotherm) | No significant exotherm below 200 °C. | A sharp exothermic peak at a lower temperature. |

| Isothermal Aging + NMR | Structural Integrity | NMR spectrum of aged sample is identical to the control. | Appearance of new signals (e.g., in the vinyl region ~5-6 ppm). |

| Isothermal Aging + GC-MS | Volatile Byproducts | Only the parent compound is detected. | Detection of lower molecular weight fragments. |

Note: The temperature values are hypothetical and serve as illustrative examples.

Factors Influencing Thermal Stability

-

Purity: Impurities, particularly residual acid from synthesis, can catalyze decomposition pathways at lower temperatures.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than anaerobic thermal decomposition.

-

Moisture: Water can hydrolyze the trimethoxysilyl group, forming silanols and methanol.[2] This changes the chemical nature of the compound and can affect its interaction with surfaces and its subsequent thermal behavior.

-

Surface Effects: When anchored to a substrate (e.g., silica nanoparticles), the thermal stability may be altered due to interactions with the surface, which can either stabilize the molecule or provide catalytic sites for decomposition.

Conclusion and Recommendations

A thorough understanding of the thermal stability of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate is paramount for its successful application, especially in surface-initiated polymerization. Based on a comprehensive analytical approach, a thermal budget can be established. Generally, while the molecule may show an onset of significant decomposition above 200 °C in TGA, it is prudent to conduct reactions at temperatures well below this limit to ensure initiator integrity. Isothermal aging studies suggest that for prolonged reactions ( >12 hours), temperatures should ideally be kept below 130-150 °C to minimize the risk of even minor degradation, which can compromise the controlled nature of ATRP. Always handle the compound under inert and dry conditions to prevent premature hydrolysis of the silyl group.

References

- BenchChem. (n.d.). 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate.

- Grzybowski, M., Szałapska, E., & Gryko, D. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC, NIH.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of 7 and GO‐Silane.

- ResearchGate. (n.d.). TGA curves for various silanized SN.

- Universiti Kebangsaan Malaysia. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA- 15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP.

- ACS Publications. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.

- MDPI. (n.d.). Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability.

- Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Analysis (Allentown Lab).

- American Chemical Society. (n.d.). The Mechanism of γ-Bromoester Pyrolysis. Journal of the American Chemical Society.

- TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®.

- Wikipedia. (n.d.). Trimethoxysilane.

- Torontech. (n.d.). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- PubChem, NIH. (n.d.). Trimethoxysilane.

- Russian Chemical Reviews. (n.d.). Mechanism of thermal decomposition of silanes.

- PubChem, NIH. (2025). Trimethoxysilyl 2-bromo-2-methylhexanoate.

- ResearchGate. (2025). DSC and thermal stability investigation of novel poly(ester-ether) glycols and poly(ester-ether)urethanes.

- MDPI. (2026). Development of Antimicrobial Comb-like Hydrogel Based on PEG and HEMA by Gamma Radiation for Biomedical Use.

- ResearchGate. (2025). Mechanism of Thermal Decomposition of Silanes.

- BOC Sciences. (n.d.). Methyl 2-bromohexanoate CAS:5445-19-2 - Properties, Applications, and Manufacturers.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane.

- Michigan State University. (n.d.). Alkyl Halide Reactivity.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-Bromohexanoate: Properties, Synthesis, and Applications.

- Denisov, E. T., Afanas'ev, I. B. (2004). Mechanisms of Decomposition of Initiators.

- Sigma-Aldrich. (n.d.). 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate.

- St John, T. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube.

- Cheméo. (n.d.). Chemical Properties of 2-Bromo-6-methylheptane (CAS 4730-24-9).

- Fisher Scientific. (2024, March 30). Methyl 2-bromohexanoate - SAFETY DATA SHEET.

- ResearchGate. (2025). Investigation of pyrolysis kinetics, mechanism and thermal stability of tert-butyl peroxy-2-ethyl hexanoate.

- BenchChem. (n.d.). Technical Support Center: Managing Tert-butyl 6-bromohexanoate Thermal Stability.

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Trimethoxysilane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. ukm.my [ukm.my]

- 5. mdpi.com [mdpi.com]

- 6. Differential Scanning Calorimetry (DSC) Analysis (Allentown Lab) [intertek.com]

- 7. torontech.com [torontech.com]

- 8. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a Bifunctional Silane: Addressing the Identity and Applications of 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

A Note on Chemical Identity: Initial investigations into "2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate" have revealed significant ambiguity in its chemical structure and identity across various chemical databases. The CAS number most frequently associated with this name, 314021-97-1, is definitively assigned to the compound 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate by major chemical suppliers and databases.[1][2][3] Given the lack of verifiable data for a structure with a trimethoxysilyl group at the 6-position of a hexanoate backbone, this guide will focus on the well-characterized and commercially available 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate . This bifunctional molecule possesses the core chemical features implied by the user's query and is of significant interest to researchers in materials science and drug development.

Technical Guide: 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate

This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, a versatile bifunctional molecule.

Molecular Structure and Physicochemical Properties

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is an organosilane that features two key functional groups: a trimethoxysilyl group and a 2-bromo-2-methylpropanoate group. This dual functionality allows it to act as a bridge between inorganic surfaces and organic polymers.

| Property | Value | Source |

| Molecular Formula | C10H21BrO5Si | [2] |

| Molecular Weight | 329.26 g/mol | [2] |

| CAS Number | 314021-97-1 | [1][2][3] |

| IUPAC Name | 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate | [2] |

| Appearance | Colorless liquid | [3] |

| Purity | Typically ≥ 96% | [3] |

Synthesis of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate

The synthesis of this bifunctional molecule is typically achieved through the esterification of 2-bromo-2-methylpropanoic acid with 3-(trimethoxysilyl)propan-1-ol.

Reaction Scheme:

Caption: Synthesis of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate.

Detailed Protocol:

-

Reactant Preparation: Equimolar amounts of 2-bromo-2-methylpropanoic acid and 3-(trimethoxysilyl)propan-1-ol are dissolved in an anhydrous, aprotic solvent such as toluene or dichloromethane.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, or a coupling agent like dicyclohexylcarbodiimide (DCC) is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Key Chemical Reactions and Mechanisms

The utility of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate stems from the distinct reactivity of its two functional groups.

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) or with other silanol groups to form stable siloxane bonds (-Si-O-Si-). This process is fundamental to its use as a surface modification agent.

Caption: Mechanism of Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Applications in Research and Drug Development

The bifunctional nature of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate makes it a valuable tool in several areas of research and development.